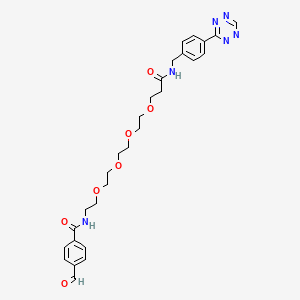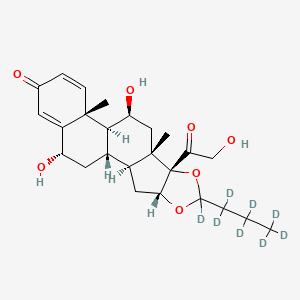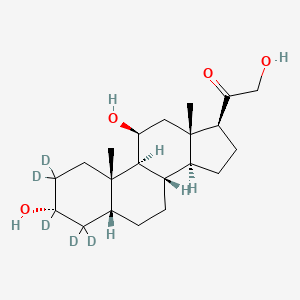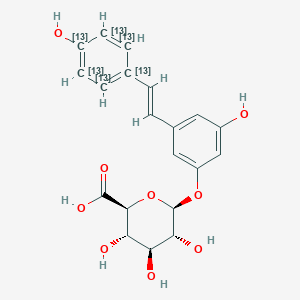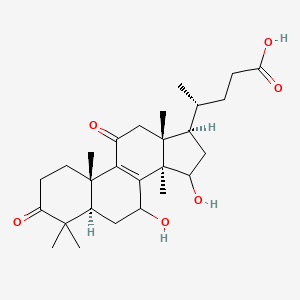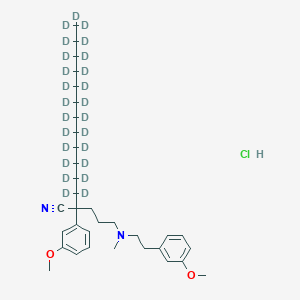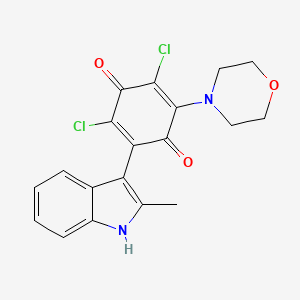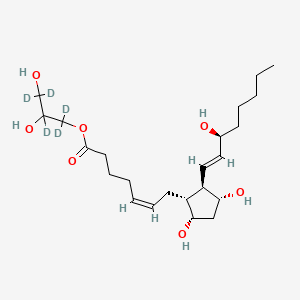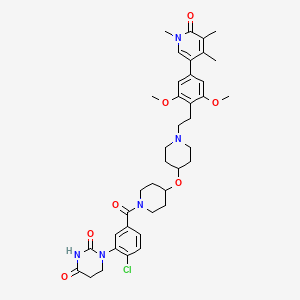
PROTAC BRD9 Degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD9 Degrader-2 is a bifunctional compound designed for the targeted degradation of bromodomain-containing protein 9 (BRD9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of specific proteins by the ubiquitin-proteasome system. This compound has shown significant potential in cancer research, particularly in targeting BRD9, a protein implicated in various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-2 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand. The BRD9 inhibitor, such as BI-7273, is linked to the cereblon E3 ligase ligand, pomalidomide, through a suitable linker. The synthetic route typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
PROTAC BRD9 Degrader-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions may occur at specific functional groups within the molecule.
Substitution: Substitution reactions can modify the linker or the ligands to enhance the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced stability, efficacy, or specificity. These modifications can improve the compound’s ability to degrade BRD9 effectively .
科学研究应用
PROTAC BRD9 Degrader-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of BRD9 in various biochemical pathways.
Biology: Employed in cellular studies to investigate the effects of BRD9 degradation on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers that overexpress BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and optimize drug candidates
作用机制
PROTAC BRD9 Degrader-2 exerts its effects by recruiting BRD9 to the ubiquitin-proteasome system for degradation. The compound forms a ternary complex with BRD9 and the E3 ligase cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts BRD9-mediated transcriptional regulation, leading to the inhibition of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
DCAF1-BRD9 PROTAC: Utilizes the DCAF1 E3 ligase for targeted degradation of BRD9, providing an alternative strategy to overcome resistance to other degraders.
Uniqueness
PROTAC BRD9 Degrader-2 is unique in its design and efficacy. It specifically targets BRD9 without affecting other bromodomain-containing proteins like BRD4 or BRD7 at concentrations up to 5 micromolar. This selectivity makes it a valuable tool for studying BRD9’s role in cancer and other diseases .
属性
分子式 |
C39H48ClN5O7 |
|---|---|
分子量 |
734.3 g/mol |
IUPAC 名称 |
1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |
InChI 键 |
DBQTXWRLCKDYPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


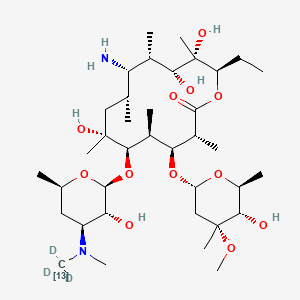
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


